2-(アジドメチル)ピリジン

概要

説明

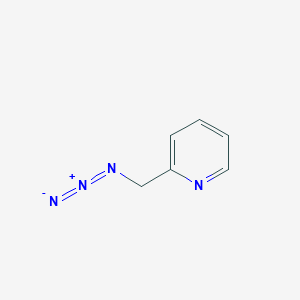

2-(Azidomethyl)pyridine is an organic compound characterized by the presence of an azido group (-N3) attached to a pyridine ring via a methylene bridge

Synthetic Routes and Reaction Conditions:

From Pyridine Derivatives: One common method involves the reaction of pyridine with chloromethyl azide under suitable conditions to introduce the azidomethyl group.

From 2-(Chloromethyl)pyridine: Another approach is the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production typically involves scaling up these laboratory methods, ensuring the use of appropriate safety measures due to the reactive nature of azides. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: 2-(Azidomethyl)pyridine can undergo oxidation reactions to form pyridine N-oxide derivatives.

Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

Substitution Reactions: The azido group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Amines: Produced through reduction of the azido group.

Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学的研究の応用

2-(Azidomethyl)pyridine is utilized in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.

作用機序

Target of Action

It is known that pyridine derivatives play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

Mode of Action

It is known that pyridine derivatives can be used to produce polyamines through anionic and cationic ring-opening polymerization . This process involves the interaction of the pyridine derivative with other reactive monomers, leading to the formation of polymers with various structures .

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical pathways due to their ability to form complex structures through polymerization . These complex structures can interact with various biochemical pathways, leading to downstream effects .

Result of Action

It is known that the polymers resulting from the polymerization of pyridine derivatives have many important applications, such as antibacterial and antimicrobial coatings, carbon dioxide adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the polymerization of pyridine derivatives can be influenced by various factors, including temperature, ph, and the presence of other reactive monomers .

生化学分析

Biochemical Properties

It is known that azides, such as 2-(Azidomethyl)pyridine, can participate in various biochemical reactions, particularly in the formation of triazole rings . These rings can be synthesized on propargyl-derived bispidines after reaction with different alkyl azides .

Molecular Mechanism

It is known that azides can participate in click reactions, a type of chemical reaction that is widely used in biochemistry and materials science .

Metabolic Pathways

Pyridine nucleotides, which include derivatives of pyridine, play crucial roles in various metabolic pathways .

類似化合物との比較

2-(Azidomethyl)oxirane: Similar in structure but contains an oxirane ring instead of a pyridine ring.

2-(Azidomethyl)benzoyl: Used as a protecting group in nucleosides.

2-(Azidomethyl)naphthalene: Contains a naphthalene ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)pyridine is unique due to its pyridine core, which imparts distinct electronic and steric properties compared to other azidomethyl compounds. This influences its reactivity and the types of reactions it can undergo.

特性

IUPAC Name |

2-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSXNCIBVRWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672499 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609770-35-6 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?

A1: 2-(Azidomethyl)pyridine serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting 2-(azidomethyl)pyridine with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting 2-(azidomethyl)pyridine with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []

Q2: What are the advantages of using water-soluble ligands derived from 2-(azidomethyl)pyridine in catalysis?

A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from 2-(azidomethyl)pyridine and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。